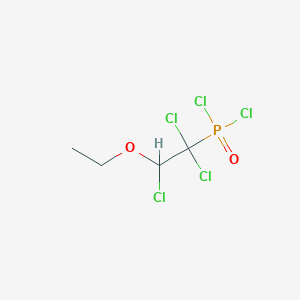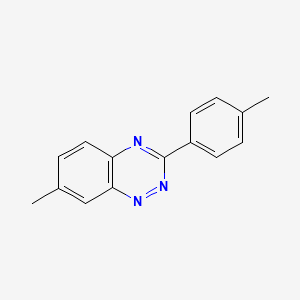![molecular formula C10H11N3O6 B14429094 Ethyl [(3,5-dinitrophenyl)methyl]carbamate CAS No. 80179-75-5](/img/structure/B14429094.png)
Ethyl [(3,5-dinitrophenyl)methyl]carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl [(3,5-dinitrophenyl)methyl]carbamate is an organic compound that belongs to the class of carbamates. Carbamates are esters of carbamic acid and are widely used in various chemical applications. This compound is characterized by the presence of a dinitrophenyl group, which imparts unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ethyl [(3,5-dinitrophenyl)methyl]carbamate typically involves the reaction of 3,5-dinitrobenzyl chloride with ethyl carbamate in the presence of a base. The reaction is carried out under mild conditions, often at room temperature, to avoid decomposition of the sensitive dinitrophenyl group. The reaction can be represented as follows:
3,5-Dinitrobenzyl chloride+Ethyl carbamate→Ethyl [(3,5-dinitrophenyl)methyl]carbamate
Industrial Production Methods
Industrial production of this compound may involve a similar synthetic route but on a larger scale. The process is optimized for high yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality.
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl [(3,5-dinitrophenyl)methyl]carbamate undergoes various chemical reactions, including:
Oxidation: The nitro groups can be further oxidized under strong oxidizing conditions.
Reduction: The nitro groups can be reduced to amino groups using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The benzyl position can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.
Substitution: Sodium hydroxide (NaOH) or other strong bases for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of dinitrobenzoic acid derivatives.
Reduction: Formation of ethyl [(3,5-diaminophenyl)methyl]carbamate.
Substitution: Formation of various substituted benzyl carbamates depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Ethyl [(3,5-dinitrophenyl)methyl]carbamate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a protecting group for amines.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a pharmacological tool.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of more complex molecules.
Wirkmechanismus
The mechanism of action of ethyl [(3,5-dinitrophenyl)methyl]carbamate involves its interaction with specific molecular targets. The dinitrophenyl group can undergo redox reactions, influencing the compound’s reactivity. The carbamate moiety can interact with nucleophiles, leading to various chemical transformations. The exact pathways and molecular targets depend on the specific application and conditions.
Vergleich Mit ähnlichen Verbindungen
Ethyl [(3,5-dinitrophenyl)methyl]carbamate can be compared with other carbamate compounds, such as:
- Methyl carbamate
- Propyl carbamate
- Phenyl carbamate
Uniqueness
The presence of the dinitrophenyl group in this compound makes it unique compared to other carbamates. This group imparts distinct chemical properties, such as increased reactivity and potential biological activity, making it valuable in various research and industrial applications.
Eigenschaften
CAS-Nummer |
80179-75-5 |
|---|---|
Molekularformel |
C10H11N3O6 |
Molekulargewicht |
269.21 g/mol |
IUPAC-Name |
ethyl N-[(3,5-dinitrophenyl)methyl]carbamate |
InChI |
InChI=1S/C10H11N3O6/c1-2-19-10(14)11-6-7-3-8(12(15)16)5-9(4-7)13(17)18/h3-5H,2,6H2,1H3,(H,11,14) |
InChI-Schlüssel |
WSPNTVGFPDPFNV-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)NCC1=CC(=CC(=C1)[N+](=O)[O-])[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-[(2,2,3-Trimethylcyclopent-3-en-1-yl)methyl]cyclohexan-1-ol](/img/structure/B14429019.png)
![2-hydroxy-2-oxoacetate;2-pyrrolidin-1-ium-1-ylethyl N-[2-(hexoxymethyl)phenyl]carbamate](/img/structure/B14429021.png)
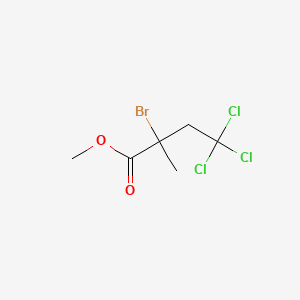
![[Nitroso(propyl)amino]methyl diethylcarbamodithioate](/img/structure/B14429025.png)
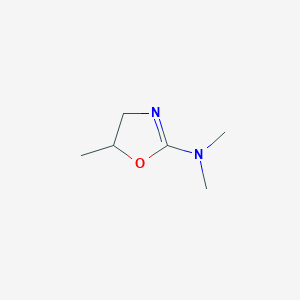
![1-Phenyl-2,8-dioxa-5-aza-1-germabicyclo[3.3.3]undecane](/img/structure/B14429032.png)


![3-(2-Chloroethyl)-2-(4-methoxyphenyl)-3H-naphtho[1,2-D]imidazole](/img/structure/B14429051.png)
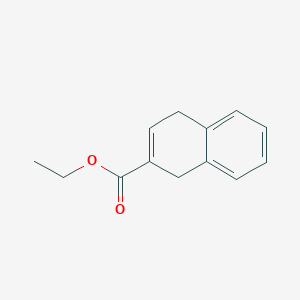
![N-[3-(Acetylsulfanyl)-2-methylpropanoyl]-L-tyrosine](/img/structure/B14429062.png)
